1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is part of a broader class of pyrrolopyridine derivatives, which are known for their biological activities, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolopyridine core, which can be achieved through the condensation of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with 1,3-dicarbonyl compounds in the presence of hydrochloric acid . The resulting intermediate is then subjected to further functionalization to introduce the acetic acid and sulfonyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which in turn affects downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: A simpler derivative without the acetic acid and sulfonyl groups, used as a building block in organic synthesis.
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Known for its potential analgesic effects.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Another derivative with different functional groups, used in the development of enzyme inhibitors.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]- lies in its specific functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11-4-6-13(7-5-11)23(21,22)18-10-12(9-15(19)20)14-3-2-8-17-16(14)18/h2-8,10H,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGLHXSIBVQCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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